![molecular formula C17H12BrFN2O B2880347 6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one CAS No. 941930-19-4](/img/structure/B2880347.png)
6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one” is an organic compound containing a pyridazinone ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. It also contains bromophenyl and fluorophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The bromophenyl and fluorophenyl groups could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The fluorophenyl pyridazinyl ketone, a related compound, has been identified as a valuable precursor for the synthesis of previously inaccessible pyridazinyl-substituted benzo-annelated heterocycles. This underscores the potential of similar compounds for creating novel heterocyclic systems with diverse applications in medicinal chemistry and material science (Heinisch, Haider, & Moshuber, 1994).
Anticancer and Antiangiogenic Activity
Pyridazinone derivatives have been synthesized and characterized, showing significant inhibitory effects on the viability of various human cancer cell lines, including liver, breast, and leukemia. Some derivatives demonstrated potent antiangiogenic activity, which could play a crucial role in tumor progression inhibition (Kamble et al., 2015).
Structural and Synthetic Applications
The structure of a compound with a similar molecular framework was determined, highlighting the importance of such compounds in understanding molecular interactions and designing new materials. This also demonstrates the versatility of pyridazinone derivatives in forming polymeric structures, which could have implications for material science (Bortoluzzi, Souza, Joussef, & Meyer, 2011).
Novel Synthesis Pathways
Research into pyridazin-3-one derivatives has established general routes for their synthesis, leading to the development of new classes of compounds. These synthetic routes offer possibilities for creating various derivatives with potential applications in drug discovery and development (Ibrahim & Behbehani, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O/c18-14-6-4-13(5-7-14)16-8-9-17(22)21(20-16)11-12-2-1-3-15(19)10-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEOEGAAFGDASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

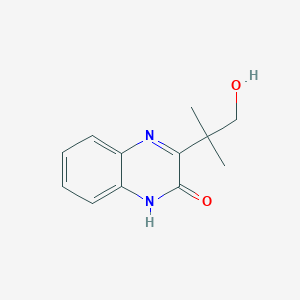
![Methyl 2-[2-(4-acetylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2880265.png)
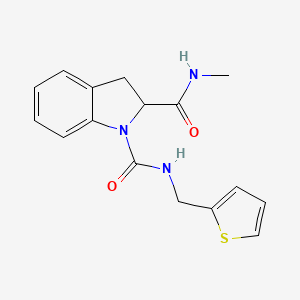

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2880268.png)
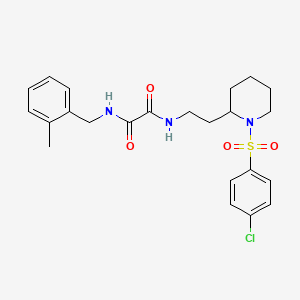
![Methyl 2-amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2880275.png)
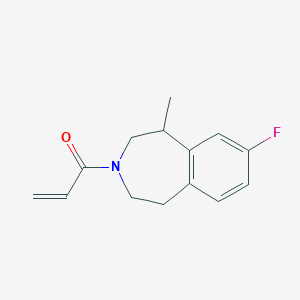
![4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2880278.png)
![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2880279.png)
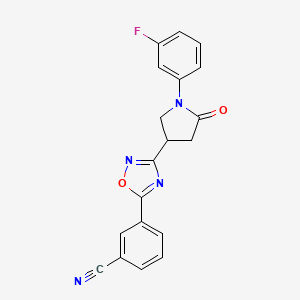
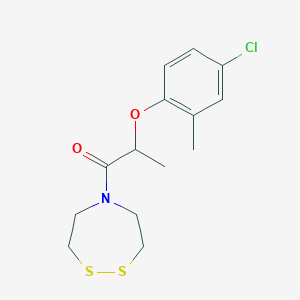
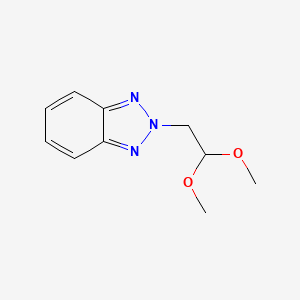
methanone](/img/structure/B2880287.png)